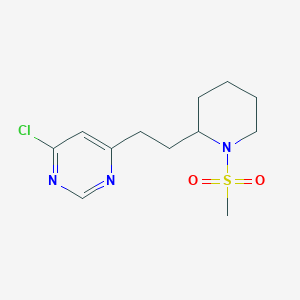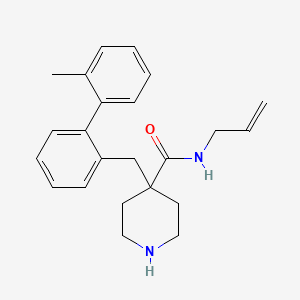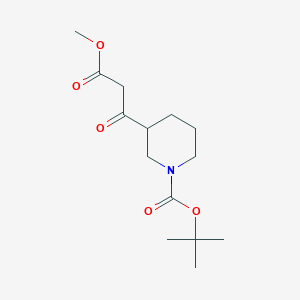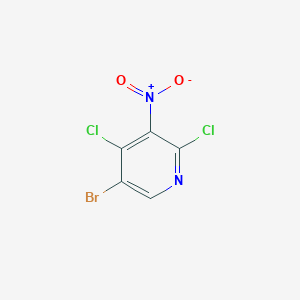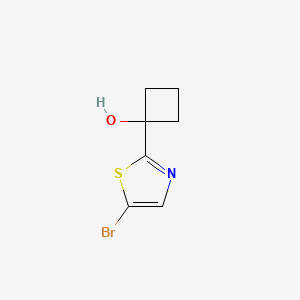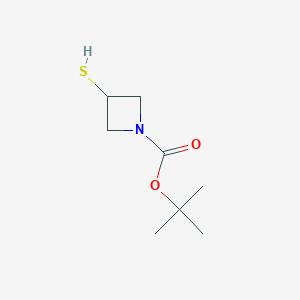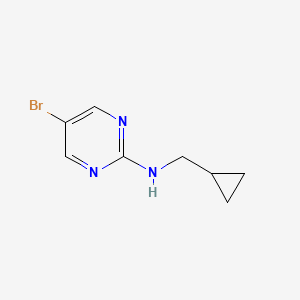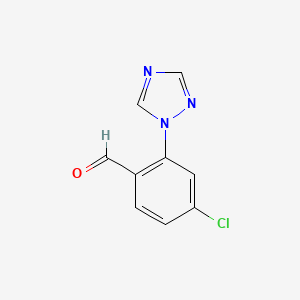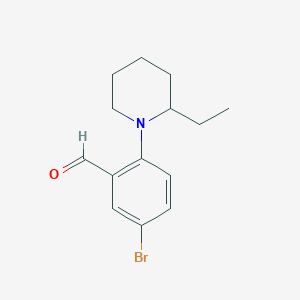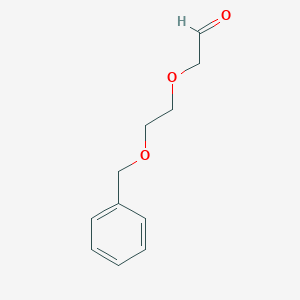
(2-Benzyloxy-ethoxy)-acetaldehyde
Vue d'ensemble
Description
The closest compound I found is “2-(Benzyloxy)ethanol” which is also known as Ethylene glycol monobenzyl ether .
Synthesis Analysis
A novel cyclic phosphate monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), was developed to generate poly(phosphoester)s containing protected pendant hydroxyl groups by anionic ring-opening polymerization .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)ethanol” is represented by the linear formula: C6H5CH2OCH2CH2OH . For a similar compound “2-[2-(benzyloxy)ethoxy]ethyl acetate”, it contains total 35 bond(s); 17 non-H bond(s), 7 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 2 ether(s) (aliphatic) .Chemical Reactions Analysis
“2-(Benzyloxy)ethanol” has been used in the synthesis of benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride .Physical And Chemical Properties Analysis
For “2-(Benzyloxy)ethanol”, it has a refractive index of 1.521, a boiling point of 265 °C, and a density of 1.071 g/mL at 25 °C .Applications De Recherche Scientifique
Biodegradation of Ethyl Tert-Butyl Ether (ETBE)
- Biodegradation Pathways : Microorganisms capable of degrading ETBE in soil and groundwater have been identified. These microorganisms can utilize ETBE as a carbon and energy source through aerobic biodegradation, which involves the formation of intermediates such as acetaldehyde (Thornton et al., 2020).
Polymerization of Higher Aldehydes
- Applications in Polymer Science : The polymerization of substituted aldehydes, including acetaldehyde, has been studied for potential practical applications in creating polymers with unique properties. This research area explores the methods of preparation, purification, characterization of monomers, and the properties of resulting polymers (Kubisa et al., 1980).
Ethanol Metabolism and Toxicity
- Acetaldehyde in Ethanol Metabolism : Acetaldehyde, as the first product of ethanol metabolism, plays a significant role in alcohol consumption, abuse, and its pharmacological effects. Genetic polymorphisms in enzymes responsible for ethanol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase, are associated with alcohol drinking habits and the risk of alcohol abuse (Quertemont, 2004).
Acetaldehyde in the Environment
- Emission and Impact on Indoor Air Quality : Studies on carbonyl compounds, including acetaldehyde, in indoor environments across European Union countries highlight their occurrence and the associated health risks. The findings suggest the need for harmonized sampling protocols and further research to understand the sources, formation mechanisms, and health impacts of these compounds (Sarigiannis et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-phenylmethoxyethoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGQAMZZJXDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

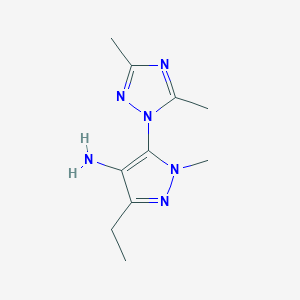
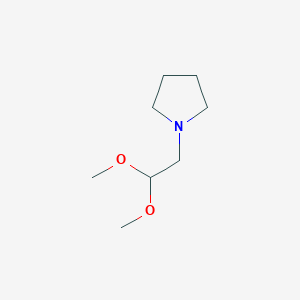
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)
